![molecular formula C13H19N3O8Si B14351612 3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide CAS No. 90382-30-2](/img/structure/B14351612.png)
3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide is a chemical compound that combines the properties of a benzamide with those of a silane. This compound is characterized by the presence of two nitro groups attached to the benzene ring and a trimethoxysilylpropyl group attached to the amide nitrogen. The unique combination of these functional groups makes this compound useful in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide typically involves a multi-step process:
Nitration of Benzamide: The benzamide is first nitrated to introduce the nitro groups at the 3 and 5 positions of the benzene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Silylation: The nitrated benzamide is then reacted with 3-(trimethoxysilyl)propylamine. This reaction is typically carried out in an organic solvent such as toluene or dichloromethane, with the presence of a catalyst like triethylamine to facilitate the formation of the amide bond.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, making it useful for surface modification of materials. This reaction typically occurs in the presence of moisture or under acidic or basic conditions.
Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the nitro groups.
The major products formed from these reactions include the corresponding amines, silanols, and oxidized derivatives.
Aplicaciones Científicas De Investigación
3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide has several scientific research applications:
Surface Modification: The trimethoxysilyl group allows the compound to be used for modifying the surface properties of materials such as glass, metals, and polymers, enhancing their adhesion, hydrophobicity, or biocompatibility.
Catalysis: The compound can be used as a ligand in catalytic systems, particularly in the formation of metal-organic frameworks (MOFs) and coordination polymers.
Biomedical Research: The nitro groups and the benzamide moiety make the compound a potential candidate for drug development and as a probe in biochemical assays.
Material Science: It is used in the synthesis of advanced materials, including nanocomposites and hybrid organic-inorganic materials, due to its ability to form strong bonds with both organic and inorganic components.
Mecanismo De Acción
The mechanism of action of 3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide depends on its application:
Surface Modification: The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense with hydroxyl groups on the surface of materials, forming strong covalent bonds.
Catalysis: As a ligand, the compound coordinates with metal ions, stabilizing them and facilitating catalytic reactions.
Biomedical Applications: The nitro groups can undergo bioreduction in biological systems, potentially leading to the formation of reactive intermediates that can interact with biomolecules.
Comparación Con Compuestos Similares
Similar compounds to 3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide include:
3,5-Dinitrobenzamide: Lacks the trimethoxysilyl group, making it less versatile for surface modification applications.
N-[3-(Trimethoxysilyl)propyl]benzamide: Lacks the nitro groups, reducing its potential for certain chemical reactions and biomedical applications.
3,5-Dinitro-N-[3-(triethoxysilyl)propyl]benzamide: Similar structure but with triethoxysilyl groups, which may have different hydrolysis and condensation properties compared to trimethoxysilyl groups.
The uniqueness of this compound lies in its combination of nitro groups and a trimethoxysilylpropyl group, providing a balance of reactivity and versatility for various applications.
Propiedades
Número CAS |
90382-30-2 |
|---|---|
Fórmula molecular |
C13H19N3O8Si |
Peso molecular |
373.39 g/mol |
Nombre IUPAC |
3,5-dinitro-N-(3-trimethoxysilylpropyl)benzamide |
InChI |
InChI=1S/C13H19N3O8Si/c1-22-25(23-2,24-3)6-4-5-14-13(17)10-7-11(15(18)19)9-12(8-10)16(20)21/h7-9H,4-6H2,1-3H3,(H,14,17) |
Clave InChI |
HJYIBJVJNGKPBW-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


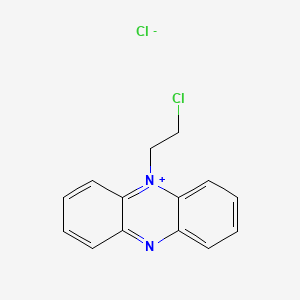
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)

![Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14351559.png)
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
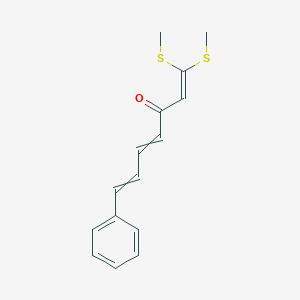
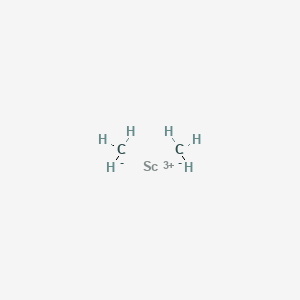
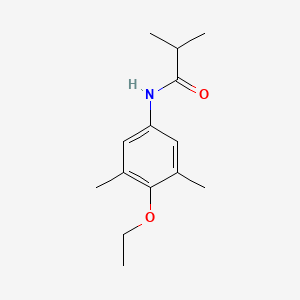
![1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B14351576.png)
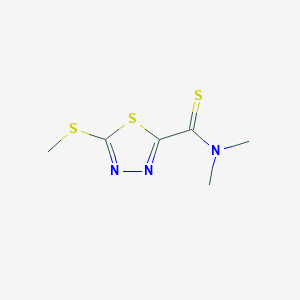

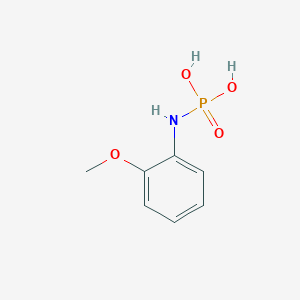

![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)
